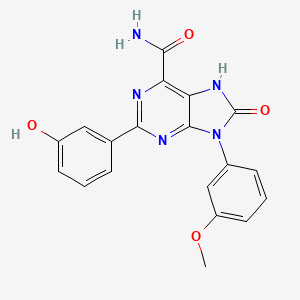
2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its therapeutic properties, particularly in the context of cancer and viral infections.
- Molecular Formula : C20H17N5O3
- Molecular Weight : 375.3807 g/mol
- CAS Number : 869069-60-3
- SMILES : COc1ccccc1n1c(=O)[nH]c2c1nc(nc2C(=O)N)c1cccc(c1)C
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, including:
1. Anticancer Activity
Studies have shown that purine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo have demonstrated IC50 values in the nanomolar range against prostate cancer cells, indicating potent anticancer properties .
2. Antiviral Properties
The compound has been evaluated for its antiviral effects, particularly against hepatitis C virus (HCV). In vitro studies reported effective concentrations (EC50) indicating its potential as a therapeutic agent against viral infections .
3. Enzyme Inhibition
This compound may act as an inhibitor of specific kinases involved in cancer progression and viral replication. The structure suggests it could interact with enzymes such as EGFR and others implicated in tumor growth .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the effectiveness of similar purine derivatives in reducing tumor size in xenograft models. The study reported that treatment with these compounds led to a significant decrease in cell viability across multiple cancer cell lines, with a notable reduction in tumor growth rates .
Case Study 2: Antiviral Activity Against HCV
Research conducted on the antiviral efficacy of purine derivatives revealed that 2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo significantly inhibited HCV replication in cell cultures. The compound was tested against genotype 1A and 1B replicons, achieving EC50 values of approximately 1.8 µM and 2.1 µM, respectively .
Summary of Biological Activities
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-28-13-7-3-5-11(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-4-2-6-12(25)8-10/h2-9,25H,1H3,(H2,20,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVBQARFUXUKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














